Cas no 680618-25-1 (4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride)

4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride
- 3-(2,2-dimethylpropionylamino)-4-ethoxybenzenesulfonyl chloride
- 3-(2,2-dimethyl-propionylamino)-4-ethoxy-benzenesulfonyl chloride
- 3-(2,2-dimethylpropanoylamino)-4-ethoxybenzenesulfonyl chloride
- 3-(2,2-Dimethyl-propionylamino)-4-ethoxy-benzene sulfonyl chloride
- 3-(2,2-dimethylpropionylamino)-4-ethoxy-benzenesulfonyl chloride
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- インチ: 1S/C13H18ClNO4S/c1-5-19-11-7-6-9(20(14,17)18)8-10(11)15-12(16)13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16)
- InChIKey: CVFXUDIXVWMCDC-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=C(C=1)NC(C(C)(C)C)=O)OCC)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 438
- XLogP3: 2.9
- トポロジー分子極性表面積: 80.8
4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 015057-1g |
3-(2,2-Dimethylpropionylamino)-4-ethoxy-benzenesulfonyl chloride |
680618-25-1 | 1g |
£372.00 | 2022-03-01 | ||
Crysdot LLC | CD12043395-1g |
4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride |
680618-25-1 | 97% | 1g |
$550 | 2024-07-24 | |
Fluorochem | 015057-2g |
3-(2,2-Dimethylpropionylamino)-4-ethoxy-benzenesulfonyl chloride |
680618-25-1 | 2g |
£598.00 | 2022-03-01 | ||
Fluorochem | 015057-250mg |
3-(2,2-Dimethylpropionylamino)-4-ethoxy-benzenesulfonyl chloride |
680618-25-1 | 250mg |
£160.00 | 2022-03-01 |
4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chlorideに関する追加情報
4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride (CAS No. 680618-25-1): A Comprehensive Overview
4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride (CAS No. 680618-25-1) is a versatile organic compound with significant applications in the fields of medicinal chemistry and chemical synthesis. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel pharmaceuticals and as an intermediate in various synthetic pathways.
The molecular structure of 4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride consists of a benzene ring substituted with an ethoxy group at the 4-position, a pivalamide group at the 3-position, and a sulfonyl chloride group at the 1-position. The presence of these functional groups imparts distinct chemical properties that make it a valuable reagent in organic synthesis.
In recent years, 4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride has been extensively studied for its role in the synthesis of bioactive molecules. One notable application is its use as a key intermediate in the preparation of sulfonamide derivatives, which are widely employed in the pharmaceutical industry due to their broad spectrum of biological activities. These derivatives have shown promise in various therapeutic areas, including antibacterial, antifungal, and anti-inflammatory treatments.
The synthetic utility of 4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride is further highlighted by its ability to undergo selective reactions under mild conditions. For instance, it can readily react with primary and secondary amines to form the corresponding sulfonamides, which are crucial intermediates in the synthesis of more complex molecules. This reactivity profile makes it an attractive choice for researchers and chemists working on drug discovery and development projects.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the properties and behavior of 4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride. Molecular modeling studies have provided insights into its electronic structure and reactivity, aiding in the design of more efficient synthetic routes and optimizing reaction conditions. These computational tools have become indispensable in modern medicinal chemistry, enabling researchers to predict and control the outcomes of complex chemical reactions with greater precision.
In addition to its synthetic applications, 4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride has been investigated for its potential as a building block in the development of new materials. Its unique combination of functional groups allows for the creation of polymers and copolymers with tailored properties, which can be used in various industrial applications such as coatings, adhesives, and electronics.
The safety and handling of 4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride are important considerations for laboratory personnel. As with any chemical reagent, proper precautions should be taken to ensure safe handling and storage. It is recommended to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, it should be stored in a cool, dry place away from incompatible materials to prevent degradation or unwanted reactions.
In conclusion, 4-Ethoxy-3-pivalamidobenzene-1-sulfonyl chloride (CAS No. 680618-25-1) is a multifaceted compound with a wide range of applications in medicinal chemistry, chemical synthesis, and materials science. Its unique structural features and reactivity profile make it an invaluable tool for researchers and chemists working on innovative projects. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further cementing its importance in the scientific community.
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